Pamidronato disódico
Descripción general
Descripción
Pamidronate disodium is a bisphosphonate medication primarily used to treat high levels of calcium in the blood due to cancer and to manage bone damage caused by multiple myeloma or breast cancer that has spread to the bones . It is also used to treat Paget’s disease, a condition where bones become soft and weak . Pamidronate disodium works by slowing down bone breakdown, increasing bone density, and reducing the amount of calcium released from bones into the blood .
Aplicaciones Científicas De Investigación
Pamidronate disodium has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Pamidronate disodium primarily targets the osteoclasts, which are cells that break down bone tissue . The drug’s main role is to inhibit the activity of these osteoclasts, thereby reducing bone resorption .
Mode of Action
Pamidronate disodium works by binding to calcium phosphate (hydroxyapatite) crystals in bone and may directly block the dissolution of this mineral component of bone . In vitro studies suggest that the inhibition of osteoclast activity contributes to the inhibition of bone resorption .
Biochemical Pathways
Pamidronate disodium, a nitrogen-containing bisphosphonate, is known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway, such as farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate . These components are essential for post-translational prenylation of GTP-binding proteins like Rap1 . The lack of prenylation of these proteins interferes with their function, leading to apoptosis .
Pharmacokinetics
After administration, an overall mean of 46% of the drug was excreted unchanged in the urine within 120 hours . The drug’s bioavailability is influenced by renal function, with lower excretion observed in patients with renal dysfunction .
Result of Action
The principal pharmacologic action of Pamidronate disodium is the inhibition of bone resorption . This results in the strengthening of bones by preventing the loss of calcium, thereby reducing high levels of calcium in the blood . In Paget’s disease of bone, Pamidronate disodium works on bones to make them stronger and help prevent bone thickening .
Análisis Bioquímico
Biochemical Properties
Pamidronate disodium interacts with various biomolecules in the body. It is known to inhibit osteoclast-mediated bone loss . It binds to hydroxyapatite crystals in bone, directly blocking the dissolution of this mineral component of bone . This interaction with hydroxyapatite is a key aspect of its biochemical role .
Cellular Effects
Pamidronate disodium has significant effects on various types of cells and cellular processes. It inhibits osteoclast activity, contributing to the inhibition of bone resorption . In cancer patients, it has been shown to reduce bone pain and the need for supplemental analgesic therapy .
Molecular Mechanism
The molecular mechanism of action of pamidronate disodium involves its binding to hydroxyapatite in bone, which may directly block the dissolution of this mineral component of bone . It is also known to induce apoptosis of hematopoietic tumor cells by inhibiting components of the mevalonate pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, pamidronate disodium has shown to have long-term effects on cellular function. For instance, it has been found to inhibit bone resorption without inhibiting bone formation and mineralization .
Dosage Effects in Animal Models
In animal models, the effects of pamidronate disodium vary with different dosages. For instance, in a study involving dogs, it was found that pamidronate disodium could completely prevent or reverse osteoarthritic subchondral bone loss and cartilage surface erosion .
Metabolic Pathways
Pamidronate disodium is involved in the metabolic pathway related to bone resorption. It is not metabolized in vivo and is exclusively eliminated by renal excretion .
Transport and Distribution
After administration, pamidronate disodium is rapidly eliminated from the circulatory system and primarily distributed in the bones, liver, spleen, and tracheal cartilage . It can remain in bone tissue for a long period .
Subcellular Localization
Pamidronate disodium is primarily localized in the bone where it binds to hydroxyapatite . This binding to bone mineral allows it to exert its effects on bone resorption and osteoclast activity .
Métodos De Preparación
Pamidronate disodium is synthesized through a series of chemical reactions. The preparation involves the following steps:
Synthesis of Pamidronic Acid: Pamidronic acid is prepared by reacting 3-aminopropanoic acid with phosphorus trichloride and phosphorous acid.
Formation of Pamidronate Disodium: The pamidronic acid is then neutralized with sodium hydroxide to form pamidronate disodium
For industrial production, pamidronate disodium is typically prepared by dissolving pamidronic acid in water, adding sodium hydroxide, and then lyophilizing the solution to obtain a dry powder .
Análisis De Reacciones Químicas
Pamidronate disodium undergoes several types of chemical reactions:
Hydrolysis: In aqueous solutions, pamidronate disodium can hydrolyze, especially under acidic or basic conditions.
Complexation: It can form complexes with metal ions, which is relevant in its mechanism of action in bone tissue.
Oxidation and Reduction: While pamidronate disodium itself is relatively stable, it can participate in redox reactions under specific conditions
Common reagents used in these reactions include water, sodium hydroxide, and various metal ions. The major products formed depend on the specific reaction conditions but typically involve the formation of stable complexes or hydrolyzed products .
Comparación Con Compuestos Similares
Pamidronate disodium is part of the bisphosphonate class of drugs, which includes other compounds such as alendronic acid, ibandronic acid, and zoledronic acid . Compared to these compounds, pamidronate disodium has a unique balance of potency and duration of action, making it particularly effective for certain conditions like Paget’s disease and hypercalcemia of malignancy . Other similar compounds include:
Alendronic Acid: Used primarily for osteoporosis.
Ibandronic Acid: Known for its high potency.
Zoledronic Acid: Has a longer duration of action and is used for a variety of bone diseases
Pamidronate disodium’s specific binding affinity and its ability to inhibit bone resorption without significantly affecting bone formation make it a valuable therapeutic agent in managing bone-related conditions .
Propiedades
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis. | |
Número CAS |
57248-88-1 |
Fórmula molecular |
C3H11NNa2O8P2 |
Peso molecular |
297.05 g/mol |
Nombre IUPAC |
disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2 |
Clave InChI |
TVQNUQCYOOJTMK-UHFFFAOYSA-L |
SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na+] |
SMILES canónico |
C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+] |
melting_point |
254-262 |
57248-88-1 | |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
40391-99-9 (Parent) |
Solubilidad |
1.58e+01 g/L |
Sinónimos |
(3-amino-1-hydroxypropylidene)-1,1-biphosphonate 1 Hydroxy 3 aminopropane 1,1 diphosphonic acid 1-hydroxy-3-aminopropane-1,1-diphosphonic acid AHPrBP amidronate Amino 1 hydroxypropane 1,1 diphosphonate amino-1-hydroxypropane-1,1-diphosphonate aminohydroxypropylidene diphosphonate aminopropanehydroxydiphosphonate Aredia pamidronate pamidronate calcium pamidronate disodium pamidronate monosodium Pamidronic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pamidronate Disodium is a nitrogen-containing bisphosphonate that acts as a potent inhibitor of bone resorption. [] It achieves this by binding to hydroxyapatite crystals in bone, particularly in areas of high bone turnover. [] This binding inhibits osteoclast activity, the cells responsible for bone resorption. [, , , , ]
A: By inhibiting osteoclast activity, Pamidronate Disodium reduces bone turnover, leading to decreased release of calcium from bone into the blood. [, ] This mechanism makes it an effective treatment for hypercalcemia of malignancy. [, ] Additionally, it can reduce bone pain and skeletal-related events associated with bone metastases. [, , , , , , ]
A: The molecular formula of Pamidronate Disodium is C3H9NO7P2Na2. []
ANone: The molecular weight of Pamidronate Disodium is 299.05 g/mol.
A: Yes, research has shown that incorporating Pamidronate Disodium into electrospun polycaprolactone scaffolds enhances their hydrophilicity and mechanical properties. [] This finding suggests a potential application in developing improved bone regenerative scaffolds.
A: Studies using high-performance liquid chromatography (HPLC) have demonstrated that Pamidronate Disodium injection remains stable under stress-testing conditions, including exposure to strong light, high temperature, and high humidity. []
A: Pamidronate Disodium is administered intravenously. [, ] It undergoes negligible biodegradation and is eliminated exclusively through renal excretion. []
A: Research indicates that while Pamidronate Disodium elimination is slower in patients with impaired renal function, dose adjustment is generally unnecessary. [] This is because successive doses are typically spaced weeks apart, minimizing the risk of plasma accumulation.
A: Preclinical studies have utilized a variety of animal models, including a rabbit osteoporosis model induced by hydrochloric dexamethasone. [] These models help evaluate the therapeutic efficacy of Pamidronate Disodium in osteoporosis and other bone-related conditions.
A: Yes, Pamidronate Disodium has demonstrated efficacy in managing polyostotic fibrous dysplasia, particularly in the proximal femur. [] It has also been successfully used in a canine case to treat hypercalcemia caused by calcipotriene toxicosis. []
A: Researchers have investigated the incorporation of Pamidronate Disodium into freeze-dried powder injections. [] This formulation strategy aims to enhance the stability and potentially improve the delivery of the drug.
A: High-performance liquid chromatography (HPLC) with fluorescence detection is a widely used technique for determining the content of Pamidronate Disodium and its impurities in pharmaceutical preparations. [, , ] This method provides high sensitivity and specificity, making it suitable for quality control purposes.
A: Zoledronic Acid, another bisphosphonate, has been compared to Pamidronate Disodium in various studies. While both demonstrate efficacy in managing hypercalcemia of malignancy and bone pain, Zoledronic Acid exhibits higher potency, requiring less frequent administration. [, , , , ]
A: Yes, studies have explored using Samarium-153-EDTMP, a radiopharmaceutical, in conjunction with or as an alternative to Pamidronate Disodium for managing bone metastases pain. [, , ] Results indicate comparable efficacy, though the combination may offer an advantage in specific cases.
A: Continued research, including randomized controlled trials with longer follow-up periods, is essential to assess the long-term safety and efficacy of Pamidronate Disodium across various indications. [] Investigating its potential in combination with other therapeutic agents and exploring novel drug delivery systems are also important research avenues. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.